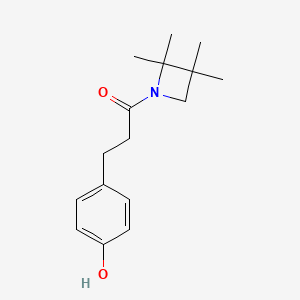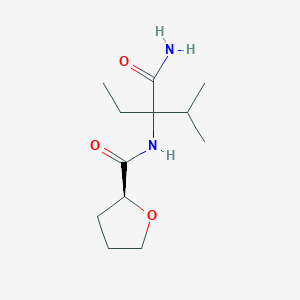![molecular formula C12H20N4O2 B7648378 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide, also known as EPMC, is a chemical compound that has gained a lot of attention in recent years due to its potential use in scientific research. EPMC is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation.
Mécanisme D'action
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes such as cell growth, proliferation, and differentiation. This compound has been shown to have a higher selectivity towards CK2 compared to other protein kinases, making it a valuable tool for studying the role of CK2 in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models of inflammation. This compound has been shown to have minimal toxicity in animal models, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. This compound has been shown to have minimal toxicity in animal models, making it a potential candidate for drug development. However, this compound has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its use in animal models. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the development of more potent and selective inhibitors of CK2 based on the structure of this compound. Finally, the use of this compound in combination with other drugs or therapies may provide a more effective treatment for various diseases.
Méthodes De Synthèse
The synthesis of 4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide involves the reaction of 2-ethylpyrazole-3-carboxylic acid with N-methylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylmorpholine and acetic anhydride to yield the final product, this compound.
Applications De Recherche Scientifique
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide has been widely used in scientific research as a selective inhibitor of CK2. CK2 is a protein kinase that is involved in various cellular processes such as cell growth, proliferation, and differentiation. It has been implicated in the development of various diseases such as cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the activity of CK2 in various cellular and animal models, making it a valuable tool for studying the role of CK2 in these diseases.
Propriétés
IUPAC Name |
4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-3-16-10(4-5-14-16)8-15-6-7-18-11(9-15)12(17)13-2/h4-5,11H,3,6-9H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJLKMLDMPPCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCOC(C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)


![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)